One primary application of Di-tert-butylbis(trifluoromethanesulfonyloxy)silane is as a protecting group for 1,2-, 1,3-, and 1,4-diols []. It reacts with these diols under mild conditions (0-50°C) to form the corresponding di-tert-butylsilylene derivatives in high yields (79-96%). This protection strategy is particularly advantageous because deprotection can be conveniently achieved using aqueous hydrofluoric acid in acetonitrile [].
An important feature of this protecting group is its ability to react with hindered alcohols, unlike di-tert-butyldichlorosilane, another common protecting group reagent []. This allows researchers to selectively protect a wider range of diols in their studies.
Furthermore, di-tert-butylsilylene derivatives formed from 1,2-diols exhibit distinct reactivity compared to those derived from 1,3- and 1,4-diols []. The 1,2-diol derivatives undergo rapid hydrolysis, while the others remain stable under various conditions. This selective reactivity can be exploited to achieve controlled manipulation of diols within a molecule.
Di-tert-butylbis(trifluoromethanesulfonyloxy)silane also finds application as a Boekelheide promoter in organic synthesis []. The Boekelheide reaction facilitates the intramolecular cyclization of appropriately functionalized substrates to form pyrrolidines and piperidines. This reagent helps activate the reaction and improve the overall yield and efficiency of the cyclization process.
Here are some specific research examples where Di-tert-butylbis(trifluoromethanesulfonyloxy)silane has been employed:
Corrosive